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Compound of Interest

Compound Name: (S)-Rasagiline

Cat. No.: B1139387 Get Quote

An In-depth Technical Guide on the Chemical Properties and Molecular Structure of (S)-
Rasagiline

Introduction

(S)-Rasagiline, also known by its developmental code name TVP-1022, is the S(-)-enantiomer

of the potent anti-Parkinson's agent, Rasagiline. While (R)-Rasagiline is a selective, irreversible

inhibitor of monoamine oxidase B (MAO-B) and is the pharmacologically active component of

the drug Azilect®, (S)-Rasagiline is the relatively inactive stereoisomer.[1][2] It is over three

orders of magnitude less effective in its inhibition of MAO-B compared to its R(+) counterpart.

[3] Consequently, (S)-Rasagiline is primarily utilized in research as a reference compound for

chiral separation studies and as a critical impurity to be monitored and controlled during the

synthesis and manufacturing of pharmaceutical-grade (R)-Rasagiline.[4] This guide provides a

detailed overview of the molecular structure, physicochemical properties, and relevant

biological pathways associated with the rasagiline molecule.

Molecular Structure and Stereochemistry
(S)-Rasagiline is a secondary cyclic benzylamine propargylamine.[1] Its core structure consists

of an indane moiety, where a cyclopentane ring is fused to a benzene ring. The molecule's

single chiral center is located at the C1 position of the indane ring, which is bonded to a

propargylamine group. In (S)-Rasagiline, the stereochemistry at this carbon center is of the S

configuration. This specific spatial arrangement is critical, as it dictates the molecule's
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interaction with the active site of the MAO-B enzyme, rendering it significantly less potent than

the R-enantiomer.

Identifier Value

IUPAC Name
(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-

amine

Synonyms TVP-1022, S-PAI, (S)-N-propargyl-1-aminoindan

CAS Number 185517-74-2 (Free Base)

Chemical Formula C₁₂H₁₃N

Molecular Weight 171.24 g/mol

Table 1: Identifiers and Molecular Properties of

(S)-Rasagiline.

Chemical and Physical Properties
The physicochemical properties of enantiomers are identical in achiral environments.

Therefore, properties such as melting point, boiling point, and pKa for (S)-Rasagiline are

expected to be the same as those reported for (R)-Rasagiline or the racemic mixture.

Differences only arise in their interaction with other chiral entities or with plane-polarized light

(optical rotation).
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Property Value Notes

Melting Point 148 °C

Data for (R)-Rasagiline free

base. The mesylate salt has a

higher melting point (approx.

155-158 °C).

Boiling Point 305.5 ± 30.0 °C (Predicted)
Predicted value for the free

base.

pKa 6.95 ± 0.20 (Predicted)
Predicted value for the

protonated amine.

Solubility

DMSO: 38 mg/mL (221.91

mM)Ethanol: SolubleWater:

Sparingly soluble (as free

base)

The mesylate salt is freely

soluble in water and ethanol.

Table 2: Physicochemical Data

for Rasagiline. Note: Values

are for the free base unless

specified and are expected to

be identical for both (R) and

(S) enantiomers.

Experimental Protocols
Protocol 1: Chiral Purity and Enantiomeric Separation
by UHPLC
This method is used to separate and quantify the (S)-enantiomer from the active (R)-

enantiomer.

Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a UV

detector.

Column: Chiralpak® AGP (α1-acid glycoprotein) column (50 mm × 2.1 mm, 5 μm).

Mobile Phase: A mixture of ammonium acetate and isopropyl alcohol (90:10, v/v).
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Flow Rate: 0.6 mL/min.

Detection: UV at 210 nm.

Procedure:

Prepare a standard stock solution of (S)-Rasagiline (e.g., 3 mg in 100 mL of water).

Prepare the sample solution by dissolving the rasagiline mesylate test article in water to a

known concentration (e.g., 20 mg in 100 mL).

Set the column temperature and other instrument parameters as required.

Inject the standard and sample solutions into the UHPLC system.

The enantiomers are separated based on their differential interaction with the chiral

stationary phase.

Quantify the amount of the (S)-enantiomer impurity by comparing its peak area to that of

the standard. The limit of quantification for this method is approximately 0.2 μg/mL.

Protocol 2: Determination of Thermodynamic Solubility
(Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.

Materials: The compound of interest ((S)-Rasagiline), selected solvent (e.g., phosphate-

buffered saline pH 7.4), orbital shaker with temperature control, centrifuge, and an analytical

system (e.g., HPLC-UV).

Procedure:

Add an excess amount of solid (S)-Rasagiline to a known volume of the solvent in a

sealed flask. This ensures that a saturated solution is formed with undissolved solid

remaining.

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the suspension to settle.

Separate the undissolved solid from the saturated solution by centrifugation or filtration

(e.g., using a 0.45 µm filter). This step must be performed carefully to avoid disturbing the

equilibrium.

Accurately dilute a sample of the clear supernatant.

Determine the concentration of (S)-Rasagiline in the diluted sample using a validated

analytical method, such as HPLC-UV, by comparing the result against a calibration curve

prepared with known standards.

Calculate the original solubility in units such as mg/mL or mol/L.

Signaling Pathways and Mechanism of Action
While (S)-Rasagiline itself is a weak MAO-B inhibitor, the rasagiline molecular scaffold is

extensively studied. The following pathways are primarily associated with the

pharmacologically active (R)-enantiomer but are fundamental to understanding the molecule's

biological context.

MAO-B Inhibition Pathway
The primary mechanism of (R)-Rasagiline is the irreversible inhibition of MAO-B, an enzyme

located on the outer mitochondrial membrane that is responsible for degrading monoamine

neurotransmitters like dopamine. By inhibiting MAO-B, (R)-Rasagiline increases the synaptic

concentration of dopamine, which alleviates the motor symptoms of Parkinson's disease.

Presynaptic Neuron

Glial Cell / Postsynaptic Neuron
Dopamine

MAO-B
(Mitochondria)

Metabolism

Inactive Metabolites
(DOPAC, H₂O₂)

(R)-Rasagiline
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Inhibition
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Click to download full resolution via product page

MAO-B Inhibition by (R)-Rasagiline.

Neuroprotective Anti-Apoptotic Pathways
Independent of its MAO-B inhibition, (R)-Rasagiline has demonstrated significant

neuroprotective and anti-apoptotic properties, which are attributed to its propargylamine moiety.

These effects involve the modulation of multiple cell survival signaling cascades, particularly

those centered around mitochondrial function. Rasagiline has been shown to activate protein

kinase C (PKC) and the Akt/Nrf2 signaling pathway. This leads to the upregulation of pro-

survival proteins like Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins such as

Bax and Bad. These actions stabilize the mitochondrial membrane, prevent the opening of the

mitochondrial permeability transition pore (mPTP), block the release of cytochrome c, and

ultimately inhibit the activation of caspase-3, a key executioner of apoptosis.
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Proposed Neuroprotective Pathways of Rasagiline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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